5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate

MIF tautomerase inflammation enzyme inhibition

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate (CAS 303987-01-1; synonym: (5,5-dimethyl-3-oxocyclohexen-1-yl) 4-chlorobenzoate; molecular formula C₁₅H₁₅ClO₃; MW 278.73) is a dimedone-derived enol ester in which the enolic hydroxyl of 5,5-dimethyl-1,3-cyclohexanedione is acylated with 4-chlorobenzoic acid. This compound belongs to the broader class of 3-oxocyclohex-1-enyl benzoate esters, a structural family that has emerged in high-throughput screening campaigns as a source of hits against macrophage migration inhibitory factor (MIF) tautomerase and coagulation factors.

Molecular Formula C15H15ClO3
Molecular Weight 278.73 g/mol
CAS No. 303987-01-1
Cat. No. B1349283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate
CAS303987-01-1
Molecular FormulaC15H15ClO3
Molecular Weight278.73 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)OC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H15ClO3/c1-15(2)8-12(17)7-13(9-15)19-14(18)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3
InChIKeyKKORKSCDUXGMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate (CAS 303987-01-1): Core Identity, Comparator Landscape, and Procurement Relevance


5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate (CAS 303987-01-1; synonym: (5,5-dimethyl-3-oxocyclohexen-1-yl) 4-chlorobenzoate; molecular formula C₁₅H₁₅ClO₃; MW 278.73) is a dimedone-derived enol ester in which the enolic hydroxyl of 5,5-dimethyl-1,3-cyclohexanedione is acylated with 4-chlorobenzoic acid [1]. This compound belongs to the broader class of 3-oxocyclohex-1-enyl benzoate esters, a structural family that has emerged in high-throughput screening campaigns as a source of hits against macrophage migration inhibitory factor (MIF) tautomerase and coagulation factors [2]. Among its closest analogs are the unsubstituted benzoate (CAS 68197-30-8), the 4-methylbenzoate (CAS 477854-95-8), the parent diketone dimedone (CAS 126-81-8), and the prototypical MIF inhibitor ISO-1. The compound is available from multiple research-chemical suppliers at purities ranging from 90% to 98%, with catalog listings indicating its primary positioning as a research-only synthetic intermediate and biochemical probe .

Why 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate Cannot Be Interchanged with Structural Analogs: Functional Evidence Summary


Within the 3-oxocyclohex-1-enyl benzoate series, even single-atom substitutions on the benzoyl ring produce measurable shifts in target affinity and physicochemical properties that render simple analog swapping scientifically inadvisable. The 4-chloro substituent on the benzoyl moiety of this compound introduces both an electron-withdrawing inductive effect and increased lipophilicity (computed LogP ≈ 3.77–3.82) relative to the unsubstituted benzoate analog (CAS 68197-30-8) . These molecular features are not cosmetic: they alter both the compound's electrophilic reactivity at the enol ester carbonyl and its binding interactions with protein targets, as evidenced by differential IC₅₀ values across the benzoate, 4-methylbenzoate, and 4-chlorobenzoate congeners in matched coagulation factor XII assays [1]. Furthermore, the enol ester linkage itself fundamentally distinguishes this compound from the parent dimedone scaffold—the esterified enol is locked in a single tautomeric state, eliminating the keto-enol equilibrium that complicates both assay interpretation and synthetic reproducibility with free dimedone. Substituting any close analog without re-validating the specific quantitative endpoints documented below risks introducing uncontrolled variance into experimental systems.

Quantitative Differentiation Evidence for 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate: Target Engagement, Selectivity, and Physicochemical Profiling Relative to Closest Analogs


MIF Tautomerase Inhibition: Ki and IC₅₀ Values Establish Biochemical Activity Relative to the Prototypical Inhibitor ISO-1

The target compound inhibits human macrophage migration inhibitory factor (MIF) tautomerase activity with a Ki of 1.30 × 10³ nM (1.30 μM) and an IC₅₀ of 3.31 × 10³ nM (3.31 μM) at pH 6.5, as measured by D-dopachrome methyl ester tautomerase assay [1]. For context, the widely used reference MIF inhibitor ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester) exhibits an IC₅₀ of approximately 7–50 μM in comparable tautomerase assays depending on conditions [2]. The target compound thus demonstrates activity within the same order of magnitude as ISO-1, while belonging to a structurally distinct chemotype (dimedone enol ester vs. isoxazoline). This compound was among 18 active hits (out of 15,440 compounds screened) identified in a robust high-throughput MIF tautomerase assay, placing it within the top ~0.12% of the screened library [3].

MIF tautomerase inflammation enzyme inhibition

Coagulation Factor XII Inhibition: Direct Same-Assay Comparison of 4-Chloro vs. 4-Methyl Benzoyl Substituent Reveals Differential Potency

In the same MLSCN/PCMD high-throughput screening campaign against human coagulation factor XII (PubChem BioAssay AID 852), the 4-chloro substituted target compound (BDBM32847) exhibited an IC₅₀ of 1.55 × 10⁴ nM (15.5 μM), while the corresponding 4-methyl analog (BDBM32848; CAS 477854-95-8) demonstrated an IC₅₀ of 1.00 × 10⁴ nM (10.0 μM) [1]. This represents a 1.55-fold difference in potency arising solely from the exchange of a chlorine atom for a methyl group at the para position of the benzoyl ester. While neither compound is highly potent against Factor XII, the differential demonstrates that the 4-chloro substituent meaningfully modulates target engagement compared to the 4-methyl congener under identical assay conditions (pH 7.4, 2°C, fluorogenic substrate Boc-Glu-Ala-Arg-AMC) [2].

coagulation factor XII serine protease substituent effect

Differential Selectivity Profile Across Coagulation Factors XI and XII: Within-Compound Selectivity Data at Matched Assay pH

Within the coagulation factor family, the target compound displays differential inhibition across Factor XIa and Factor XIIa. Against human Factor XIa (PubChem BioAssay AID 846), the compound exhibits an IC₅₀ of 8.55 × 10³ nM (8.55 μM) at pH 7.4 [1], compared to its IC₅₀ of 1.55 × 10⁴ nM (15.5 μM) against Factor XIIa under comparable pH conditions, yielding a 1.8-fold selectivity window favoring Factor XIa over Factor XIIa [2]. The 4-methyl analog (BDBM32848), in contrast, has reported data only for Factor XII (IC₅₀ = 10.0 μM) with no available Factor XIa data for direct cross-target selectivity comparison. This within-compound selectivity profile provides preliminary evidence that the 4-chlorobenzoyl enol ester scaffold engages Factor XIa more favorably than Factor XIIa, a feature not established for the closest commercially available analogs [3].

coagulation cascade Factor XIa selectivity profiling

Physicochemical Differentiation by 4-Chloro Substituent: Computed LogP and Hydrogen-Bond Acceptor Profile Distinguish This Compound from Non-Halogenated Analogs

The 4-chloro substituent confers distinct physicochemical properties that differentiate the target compound from its unsubstituted and 4-methyl analogs. The computed LogP for the target compound is 3.77–3.82 , compared with the unsubstituted benzoate analog (CAS 68197-30-8; C₁₅H₁₆O₃; MW 244.29), which lacks the chlorine atom and its associated lipophilicity contribution. The 4-chloro compound has three hydrogen-bond acceptors (two carbonyl oxygens and one ester oxygen) with zero hydrogen-bond donors, a profile preserved across the benzoate series, but the chlorine atom provides unique potential for halogen-bonding interactions with protein targets that is absent in both the unsubstituted (H) and 4-methyl (CH₃) analogs . The molecular weight difference (278.73 vs. 244.29 for the unsubstituted analog vs. 258.32 for the 4-methyl analog) and the presence of chlorine also affect calculated parameters relevant to permeability and metabolic stability predictions, though no experimental ADME data have been located for this compound class .

lipophilicity drug-likeness physicochemical properties

Enol Ester Scaffold as a Defined Electrophilic Species: Tautomeric Lock Differentiates This Compound from the Parent 1,3-Diketone Dimedone

The target compound features the enol ester functional group wherein the enolic oxygen of dimedone is acylated by 4-chlorobenzoic acid, producing a single, tautomerically locked molecular species. This contrasts fundamentally with the parent compound dimedone (CAS 126-81-8), which exists in solution as an equilibrium mixture of keto and enol tautomers (approximately 2:1 keto:enol ratio in chloroform) [1]. The esterified enol is configurationally fixed, eliminating the dynamic tautomeric interconversion that complicates both NMR characterization and reactivity prediction with free dimedone. The enol ester carbonyl at the cyclohexenyl 3-position remains conjugated with the enol double bond, preserving the electrophilic character of the α,β-unsaturated carbonyl system while the ester moiety at the 1-position provides a differentiated electrophilic site for nucleophilic attack. This dual-electrophile architecture—conjugated enone plus aryl ester—is absent in both free dimedone and simple benzoate esters, and has been noted in the literature as enabling conjugate additions, cyclizations, and other nucleophilic transformations relevant to fine chemical and pharmaceutical intermediate synthesis [2].

enol ester tautomerism electrophilic reactivity

Recommended Procurement Scenarios for 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate (CAS 303987-01-1) Based on Quantitative Evidence


MIF Tautomerase Inhibitor Screening and Hit-to-Lead Chemistry

Laboratories pursuing novel small-molecule MIF tautomerase inhibitors should procure this compound as a structurally validated hit with a confirmed Ki of 1.30 μM and IC₅₀ of 3.31 μM [1]. As one of only 18 active compounds identified from a 15,440-compound high-throughput screen, this dimedone enol ester chemotype represents a non-isoxazoline scaffold distinct from the extensively characterized ISO-1 series [2]. The 4-chloro substituent provides a synthetic handle (via cross-coupling chemistry) and halogen-bonding potential for structure-based optimization. Procurement of the 4-methyl analog (CAS 477854-95-8) in parallel is recommended to enable matched-pair SAR analysis, building on the existing Factor XII head-to-head comparison data.

Coagulation Factor Selectivity Profiling and Antithrombotic Lead Identification

The documented 1.8-fold selectivity for Factor XIa (IC₅₀ = 8.55 μM) over Factor XIIa (IC₅₀ = 15.5 μM) positions this compound as a starting point for laboratories developing Factor XIa-selective probes [1]. The same-assay comparison with the 4-methyl analog in the Factor XIIa assay (15.5 μM vs. 10.0 μM) provides a validated SAR data point demonstrating that the 4-chloro substituent modulates serine protease engagement [2]. Procurement for coagulation cascade research should be accompanied by the 4-methyl analog to extend the SAR series and probe the contribution of the halogen substituent to target selectivity.

Synthetic Methodology Development Leveraging Dual-Electrophile Enol Ester Architecture

The tautomerically locked enol ester structure, featuring both an α,β-unsaturated enone system and an activated aryl ester carbonyl, makes this compound a well-defined substrate for synthetic methodology studies including conjugate additions, cyclocondensations, and nucleophilic acyl substitutions [1]. Unlike dimedone, which exists as a tautomeric mixture, this compound offers a single, characterizable species that simplifies mechanistic studies and reaction optimization. The 4-chloro substituent on the benzoyl ring serves as a useful spectroscopic handle (¹H/¹³C NMR, mass spectrometry) for reaction monitoring and product characterization.

Halogen-Bonding Motif in Structure-Based Drug Design

For computational chemistry and structure-based design groups investigating halogen-bonding interactions, the 4-chloro substituent on the benzoyl ring offers a defined halogen-bond donor motif (σ-hole on chlorine) at a geometrically well-defined position [1]. The computed LogP of 3.77–3.82 and the absence of hydrogen-bond donors (H-donors = 0) produce a physicochemical profile suitable for exploring halogen-bond-mediated affinity gains without confounding hydrogen-bond donor effects. Procurement for co-crystallography or docking studies is warranted when halogen-bonding SAR is a stated program objective.

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